molecular formula C17H23N3O3 B7158508 N-(2-anilino-2-oxoethyl)-1-morpholin-4-ylcyclobutane-1-carboxamide

N-(2-anilino-2-oxoethyl)-1-morpholin-4-ylcyclobutane-1-carboxamide

Cat. No.: B7158508
M. Wt: 317.4 g/mol
InChI Key: BNJAOXKHXRIUDY-UHFFFAOYSA-N
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Description

N-(2-anilino-2-oxoethyl)-1-morpholin-4-ylcyclobutane-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes an anilino group, a morpholine ring, and a cyclobutane carboxamide moiety, making it an interesting subject for chemical research and development.

Properties

IUPAC Name

N-(2-anilino-2-oxoethyl)-1-morpholin-4-ylcyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c21-15(19-14-5-2-1-3-6-14)13-18-16(22)17(7-4-8-17)20-9-11-23-12-10-20/h1-3,5-6H,4,7-13H2,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJAOXKHXRIUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)NCC(=O)NC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-anilino-2-oxoethyl)-1-morpholin-4-ylcyclobutane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the anilino intermediate: Aniline is reacted with an appropriate acylating agent to form the anilino intermediate.

    Cyclobutane ring formation: The anilino intermediate is then subjected to cyclization reactions to form the cyclobutane ring.

    Morpholine ring introduction: The morpholine ring is introduced through nucleophilic substitution reactions.

    Final coupling: The final step involves coupling the morpholine-substituted cyclobutane intermediate with the anilino intermediate to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques, advanced purification methods, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-anilino-2-oxoethyl)-1-morpholin-4-ylcyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2-anilino-2-oxoethyl)-1-morpholin-4-ylcyclobutane-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmacology: It can be studied for its potential pharmacological effects, including its interaction with various receptors and enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

    Biological Research: It can be used as a tool compound to study biological processes and pathways, including its effects on cell signaling and metabolism.

Mechanism of Action

The mechanism of action of N-(2-anilino-2-oxoethyl)-1-morpholin-4-ylcyclobutane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and help identify new drug targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-anilino-2-oxoethyl)-2-methoxybenzamide
  • N-(2-anilino-2-oxoethyl)-4-chlorobenzamide
  • 2-[(2-anilino-2-oxoethyl)sulfanyl]acetic acid

Uniqueness

N-(2-anilino-2-oxoethyl)-1-morpholin-4-ylcyclobutane-1-carboxamide is unique due to its combination of an anilino group, a morpholine ring, and a cyclobutane carboxamide moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

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